Bienvenue dans la boutique en ligne BenchChem!

AM095

Receptor Selectivity LPA Receptor Family GPCR Pharmacology

AM095 is the definitive LPA1 antagonist for preclinical fibrosis research, offering >400-fold selectivity over LPA3 to eliminate off-target confounding. Its inverse agonism enables interrogation of basal receptor tone, while oral bioavailability and ED50 of ~10 mg/kg in bleomycin models simplify in vivo dosing. Unlike other antagonists, AM095 does not impair wound healing, making it ideal for chronic studies. Insist on this benchmark tool compound for reproducible, pathway-specific pharmacology.

Molecular Formula C27H23N2NaO5
Molecular Weight 478.5 g/mol
CAS No. 1345614-59-6
Cat. No. B560099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM095
CAS1345614-59-6
SynonymsAM095 AM-095;  AM 095;  AM095 sodium.; sodium (R)-2-(4'-(3-methyl-4-(((1-phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate
Molecular FormulaC27H23N2NaO5
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]
InChIInChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1
InChIKeyBDKDADFSIDCQGB-GMUIIQOCSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





AM095 (CAS 1345614-59-6) Compound Profile & Procurement-Relevant Pharmacology


AM095 (sodium, {4′-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate) is an orally bioavailable, selective antagonist of the lysophosphatidic acid type 1 receptor (LPA1), a G protein-coupled receptor implicated in fibrosis, inflammation, and certain cancers [1]. It demonstrates potent inhibition of LPA1-mediated signaling with nanomolar potency in functional calcium flux assays and exhibits high selectivity over related LPA receptor subtypes (LPA2–5), with no detectable agonism [2]. AM095 is typically supplied as a sodium salt and is soluble in DMSO, making it suitable for both in vitro and in vivo experimental use .

Why AM095 Cannot Be Replaced by Other LPA1 Antagonists Without Functional Validation


LPA1 antagonists exhibit substantial variability in their receptor selectivity profiles, functional modality (e.g., inverse agonism vs. classical antagonism), and in vivo pharmacokinetic characteristics, which directly impact experimental outcomes in fibrosis and inflammation models [1]. For instance, while Ki16425 antagonizes LPA1 and LPA3 with Ki values of 0.34 μM and 0.93 μM respectively, AM095 displays >400-fold selectivity for LPA1 over LPA3 in functional assays, a critical distinction for studies requiring pathway-specific interrogation [2]. Furthermore, AM095 behaves as an inverse agonist in certain cellular contexts, whereas Ki16425 functions as a classic antagonist, a mechanistic difference that can lead to divergent biological effects [3]. Therefore, assuming functional equivalence among LPA1-targeting compounds without rigorous, assay-specific validation introduces significant risk of misinterpretation and irreproducible data.

Quantitative Differentiation of AM095 vs. Key LPA1 Antagonist Comparators


LPA1 Receptor Subtype Selectivity Profile vs. Ki16425

AM095 exhibits a distinct selectivity profile compared to the widely used LPA1/3 antagonist Ki16425. In calcium flux assays using recombinantly expressed human LPA receptors, AM095 shows a >400-fold selectivity for LPA1 over LPA3, with an LPA3 IC50 of >10 μM [1]. In contrast, Ki16425 demonstrates potent antagonism of both LPA1 (Ki = 0.34 μM) and LPA3 (Ki = 0.93 μM), making it a dual antagonist [2]. This difference in LPA3 activity is critical when dissecting LPA1-specific pathways, as LPA3 activation can have confounding biological effects in fibrosis and cancer models.

Receptor Selectivity LPA Receptor Family GPCR Pharmacology

Potency in Human LPA1 GTPγS Binding Assay vs. AM966 and Debio-0719

In a head-to-head comparison of binding potency using the human LPA1 GTPγS binding assay, AM095 (IC50 = 0.98 μM) demonstrates comparable affinity to the related Amira compound AM966 (IC50 = 0.98 ± 0.17 μM) but is approximately 1.6-fold less potent than Debio-0719 (IC50 = 0.60 ± 0.04 μM) in this specific assay format [1]. Notably, AM095 exhibits significantly higher potency in functional calcium flux assays (IC50 = 0.025 μM) compared to its GTPγS binding potency, a property that may reflect differences in receptor reserve and coupling efficiency across assay systems [2].

Binding Affinity GPCR Assay In Vitro Pharmacology

In Vivo Antifibrotic Efficacy in Bleomycin-Induced Lung Fibrosis Model

AM095 demonstrates robust, dose-dependent antifibrotic activity in the murine bleomycin-induced lung fibrosis model, a standard preclinical model for idiopathic pulmonary fibrosis (IPF). Oral administration of AM095 reduces bronchoalveolar lavage fluid (BALF) collagen and protein levels with an ED50 of ~10 mg/kg [1]. In a separate head-to-head study, AM095 abrogated the development of pulmonary fibrosis and prevented distortion of lung architecture, exhibiting both qualitative and quantitative differences compared to the autotaxin inhibitor PF-8380 [2]. While other LPA1 antagonists like AM966 have shown similar efficacy in this model (with reported IC50s in chemotaxis assays of 181 nM on human lung fibroblasts), the comprehensive pharmacokinetic/pharmacodynamic characterization and specific ED50 values for AM095 provide a more defined framework for dose selection [3].

Pulmonary Fibrosis In Vivo Pharmacology Preclinical Efficacy

Preservation of Normal Wound Healing Despite Antifibrotic Activity

A key differentiator for AM095 is its demonstrated lack of effect on normal wound healing, despite its potent antifibrotic activity. In rats subjected to incisional and excisional wounding, AM095 treatment had no significant impact on the rate or quality of wound closure compared to vehicle controls [1]. This is a critical attribute for a compound targeting fibrotic diseases, as many antifibrotic agents can impair normal tissue repair. While some other LPA1 antagonists have been evaluated in wound healing contexts, the explicit documentation of this favorable safety profile is a distinct feature of the AM095 pharmacology dataset [2].

Wound Healing Safety Pharmacology Fibrosis

Inverse Agonist Functional Modality vs. Ki16425 Classical Antagonism

In cellular models with endogenous LPA1 expression, AM095 exhibits inverse agonist activity, reducing basal receptor signaling in the absence of agonist, whereas Ki16425 behaves as a classic antagonist that only blocks agonist-induced activation [1]. This functional divergence is critical for studies investigating constitutive LPA1 activity or when comparing pathway-specific signaling outputs. For example, in A549 lung carcinoma cells, AM095 reduced basal LPA1 signaling, an effect that was blocked by Ki16425, highlighting their distinct pharmacological profiles [2]. Researchers should consider this mechanistic difference when selecting a tool compound, as inverse agonism can lead to different biological outcomes in systems with high receptor reserve or constitutive activity.

Functional Selectivity Inverse Agonism GPCR Signaling

Oral Bioavailability and Tolerability in Preclinical Species

AM095 exhibits high oral bioavailability and a moderate half-life in both rats and dogs, and is well tolerated at the doses tested following oral and intravenous administration [1]. This favorable pharmacokinetic profile enables convenient oral dosing for chronic in vivo studies without the need for invasive administration routes. While other LPA1 antagonists such as AM966 are also reported to be orally active, the detailed pharmacokinetic characterization of AM095 (including specific PK parameters in multiple species) provides a more robust foundation for dose selection and experimental design [2]. The compound's good oral exposure correlates with its in vivo pharmacodynamic effects, such as dose-dependent reduction of LPA-stimulated histamine release (ED50 = 8.3 mg/kg) [3].

Pharmacokinetics Oral Dosing In Vivo Studies

Optimal Research Applications for AM095 Based on Validated Differentiation Evidence


In Vivo Studies of Pulmonary Fibrosis Requiring Oral Dosing

Given its well-characterized oral PK and defined ED50 of ~10 mg/kg for reducing BALF collagen in the bleomycin mouse model, AM095 is the preferred tool compound for preclinical pulmonary fibrosis studies where convenient oral dosing is required [1]. Its selectivity profile ensures that observed antifibrotic effects can be confidently attributed to LPA1 antagonism without confounding LPA3-mediated activity.

Experiments Probing Constitutive LPA1 Signaling or Inverse Agonism

For researchers investigating basal LPA1 receptor activity or comparing functional selectivity across LPA1 antagonists, AM095's inverse agonist property offers a unique pharmacological tool. This differentiates it from classical antagonists like Ki16425 and allows for nuanced interrogation of LPA1 signaling in systems with high receptor reserve [2].

Long-Term In Vivo Fibrosis Models Where Wound Healing Preservation is Critical

In chronic fibrosis studies lasting several weeks, the use of compounds that impair normal tissue repair can confound results and compromise animal welfare. AM095's documented lack of effect on normal wound healing in rats makes it a superior choice for such long-term investigations compared to less well-characterized antifibrotic agents [3].

LPA1-Specific Pathway Dissection in Cells Co-Expressing LPA3

In cellular models where both LPA1 and LPA3 are expressed (e.g., certain cancer and fibroblast lines), the use of dual antagonists like Ki16425 can produce ambiguous results. AM095's >400-fold selectivity for LPA1 over LPA3 enables clean, receptor-specific signaling studies, reducing the need for siRNA knockdown or knockout controls [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM095

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.